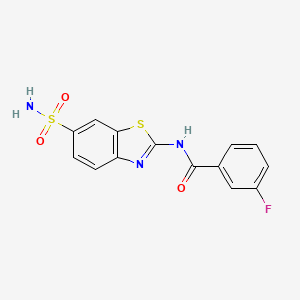

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Description

3-Fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a sulfamoyl group at the 6-position and a fluorobenzamide moiety at the 2-position. Benzothiazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The sulfamoyl group (-SO₂NH₂) enhances solubility and may contribute to enzyme inhibition, while the fluorine atom modulates electronic properties and bioavailability. This compound’s structural complexity makes it a candidate for nonlinear optical (NLO) materials and pharmaceutical applications.

Properties

IUPAC Name |

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3S2/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWVGYICJUQZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of 351.4 g/mol. The compound features a benzamide structure linked to a sulfamoyl group and a benzothiazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzothiazole derivatives. For instance, a series of substituted benzamides demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae . The compound 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can be hypothesized to exhibit similar properties due to its structural similarities with effective antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound W6 | 5.19 | S. aureus |

| Compound W1 | 5.08 | Candida albicans |

| 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | TBD | TBD |

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been extensively investigated. A study indicated that certain benzamide analogues exhibited potent anticancer activity, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The unique structure of 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide may enhance its efficacy against various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound W17 | 4.12 | Pancreatic cancer |

| Compound W1 | TBD | TBD |

| 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | TBD | TBD |

Inhibition of Enzymatic Activity

Benzothiazole derivatives have shown promise as enzyme inhibitors. For example, compounds have been synthesized to target specific enzymes associated with diseases such as diabetes and Alzheimer's disease . The potential for 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide to inhibit enzymes involved in metabolic pathways could be explored further.

Case Studies and Research Findings

- Antimicrobial Screening : A study synthesized several benzamide derivatives and tested their antimicrobial properties against a range of bacteria and fungi. Results indicated that compounds with sulfamoyl groups displayed enhanced activity compared to their unsubstituted counterparts .

- Anticancer Research : In another investigation focusing on anticancer agents, benzothiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results showed that modifications in the chemical structure significantly impacted their potency .

- Enzyme Inhibition Studies : Research has demonstrated that certain benzothiazole derivatives can effectively inhibit enzymes such as α-glucosidase and acetylcholinesterase, indicating their potential therapeutic applications in managing diabetes and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The target compound differs from analogs through its sulfamoyl substituent and 3-fluoro benzamide group. Key comparisons include:

Key Observations :

- Fluorine at the benzamide position (vs. chlorine in ) reduces steric hindrance and enhances electronegativity, influencing crystal packing and bioactivity .

Physicochemical Properties

- FT-IR Spectroscopy :

- 1H NMR : Fluorine and sulfamoyl groups in the target compound would split aromatic proton signals, akin to overlapping couplings observed in 3-fluoro-N-(3-fluorophenyl)benzamide .

Biological Activity

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related sulfamoyl-benzamide derivatives.

Synthesis

The synthesis of 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 6-amino-1,3-benzothiazole in the presence of a suitable base. The resulting compound can be purified through recrystallization techniques.

Biological Evaluation

Recent studies have demonstrated that sulfamoyl-benzamide derivatives exhibit significant inhibitory activity against various h-NTPDases. The compound 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has been evaluated for its potency against these enzymes.

Inhibitory Potency

The inhibitory potency of several sulfamoyl-benzamide derivatives is summarized in Table 1. The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

| Compound | h-NTPDase Target | IC50 (μM) |

|---|---|---|

| 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | h-NTPDase1 | TBD |

| Compound 3i | h-NTPDase1 | 2.88 ± 0.13 |

| Compound 3f | h-NTPDase2 | 0.27 ± 0.08 |

| Compound 3g | h-NTPDase3 | 3.21 ± 0.09 |

| Compound 4d | h-NTPDase8 | 0.28 ± 0.07 |

Note: TBD = To Be Determined.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzamide moiety significantly influence biological activity. Compounds with halogen substitutions (e.g., chlorine or bromine) on the aromatic rings tend to enhance inhibitory potency against h-NTPDases.

- Group A: Sulfamoylbenzoic acids showed varying degrees of inhibition.

- Group B: Sulfamoyl-benzamides, including our compound of interest, displayed selective inhibition patterns.

- Group C: Bis-sulfonamide-carboxamide derivatives exhibited unique interactions with enzyme active sites.

The presence of electron-withdrawing groups such as fluorine is associated with increased binding affinity and specificity towards target enzymes.

Case Studies

In a recent study published in July 2023, various sulfamoyl-benzamide derivatives were synthesized and evaluated for their anti-inflammatory properties through inhibition of NLRP3 inflammasome pathways. The results indicated that compounds similar to 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide showed promising results in reducing inflammatory responses in vitro and in vivo .

Q & A

Q. What are the key synthetic methodologies for preparing 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, and what reagents are critical for its formation?

The compound is typically synthesized via condensation reactions between 2-aminobenzothiazole derivatives and fluorinated benzoyl chlorides. For example, analogous compounds (e.g., N-(benzothiazol-2-yl)benzamides) are synthesized using 2-aminobenzothiazole and acyl chlorides in anhydrous solvents like THF or DCM under reflux, with potassium thiocyanate as a catalyst. Elemental analysis and FTIR spectroscopy are used to confirm intermediate thiourea formation . Modifications to the sulfamoyl group may involve sulfonation of the benzothiazole precursor before coupling .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- FTIR : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) and amide C=O bonds (~1650 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns (e.g., fluorine coupling in the ³J region).

- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding involving sulfamoyl groups) .

- Elemental analysis : Validates purity and stoichiometry .

Q. What in vitro models are commonly used to screen the biological activity of benzothiazole-sulfonamide derivatives?

Initial screens include:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition studies : Fluorometric assays targeting carbonic anhydrase or kinases, leveraging the sulfamoyl group’s binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .

- Catalyst screening : Transition metal catalysts (e.g., CuI) or organocatalysts (e.g., DMAP) can accelerate coupling reactions.

- Temperature control : Stepwise heating (e.g., 60°C for thiourea formation, followed by 80°C for cyclization) minimizes side products .

- Workflow integration : Use inline FTIR or HPLC to monitor reaction progress and terminate at optimal conversion .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Orthogonal assays : Confirm enzyme inhibition via both fluorometric and calorimetric methods to rule out assay-specific artifacts.

- Structural benchmarking : Compare crystallographic data (e.g., ligand-binding poses) to identify substituent effects on activity .

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

- Molecular docking : Predict binding modes with target proteins (e.g., carbonic anhydrase IX) using software like AutoDock Vina, guided by X-ray crystallographic data .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values for fluorine substituents) with biological activity .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize derivatives for synthesis .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Byproduct removal : Use silica gel chromatography with gradient elution (hexane/ethyl acetate → DCM/methanol) to separate unreacted starting materials.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation, improving purity and yield .

- HPLC-MS : Employ preparative HPLC with mass-directed fractionation for high-purity isolation of sulfonamide derivatives .

Q. What are the implications of scaling up synthesis from milligram to gram quantities?

- Exothermicity management : Use jacketed reactors with controlled cooling to prevent thermal degradation during acyl chloride addition.

- Solvent recovery : Implement distillation or membrane-based separation (e.g., nanofiltration) to reduce waste and costs .

- Process analytical technology (PAT) : Integrate real-time monitoring (e.g., Raman spectroscopy) to ensure consistency in large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.